molecular formula C8H11BrO2 B13285841 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one

Cat. No.: B13285841
M. Wt: 219.08 g/mol
InChI Key: QSLCABSCHMYVEW-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one (CAS 2059971-74-1) is a spirocyclic organic compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The molecule features a unique 6-oxaspiro[3.4]octan-2-one scaffold, which provides conformational rigidity and three-dimensionality, making it an attractive scaffold for drug discovery . The presence of the bromomethyl group at the 7-position is a key functional handle, as it acts as a reactive electrophile, enabling further diversification through various nucleophilic substitution reactions . This allows researchers to synthesize a wide array of more complex derivatives for screening and development. While specific biological data for this exact compound is limited, research on closely related spirocyclic structures indicates significant potential in pharmaceutical applications. Similar spirocyclic compounds have been investigated as potent antagonists of biological targets like the sigma-1 receptor (σ1R), which is relevant for pain management strategies and neuroprotection . Furthermore, such spirocyclic frameworks are frequently explored in the development of agonists for various receptors, as evidenced by patents on related 5-oxa-2-azaspiro[3.4]octane derivatives . Handling of this compound should follow standard laboratory safety protocols. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

7-(bromomethyl)-6-oxaspiro[3.4]octan-2-one

InChI

InChI=1S/C8H11BrO2/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7H,1-5H2

InChI Key

QSLCABSCHMYVEW-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC12CC(=O)C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 6-oxaspiro[3.4]octan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one depends on the specific application and the target molecule. In biological systems, it may interact with cellular components through covalent bonding or non-covalent interactions. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to modifications that affect their function.

Comparison with Similar Compounds

7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one

  • Structural Differences : The hydroxylmethyl group replaces the bromomethyl substituent.
  • Molecular Formula : C₈H₁₂O₃ (vs. C₈H₁₁BrO₃ for the bromo analog) .
  • Reactivity : The hydroxyl group is less electrophilic, limiting its utility in substitution reactions. However, it serves as a precursor for further functionalization (e.g., bromination to yield the bromomethyl derivative).
  • Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]⁺: 131.3 Ų) suggest similar conformational flexibility to the bromo analog .

6-Oxaspiro[3.4]octan-2-one

  • Structural Differences : Lacks the bromomethyl substituent entirely.
  • Molecular Formula : C₇H₁₀O₂; Molecular Weight: 126.16 g/mol .
  • Applications : Used as a heterocyclic building block in drug discovery. Its simplicity makes it a versatile scaffold for introducing diverse substituents .

5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one Hydrochloride

  • Structural Differences: The aminomethyl group and ketone position (7 vs. 2) distinguish it.
  • Molecular Formula: C₈H₁₄ClNO₂; Molecular Weight: 211.69 g/mol .
  • Reactivity: The amino group enhances nucleophilicity, making it suitable for condensation or amide-bond formation.

7-Methyl-6-oxaspiro[3.4]octan-2-one

  • Structural Differences : Methyl group replaces bromomethyl.
  • Molecular Formula : C₈H₁₂O₂; Molecular Weight: 140.18 g/mol .
  • Stability : The methyl group increases hydrophobicity and metabolic stability but reduces electrophilicity.

2-(2-Bromoethyl)-6-butyl-5,8-dioxaspiro[3.4]octane

  • Structural Differences : Contains a bromoethyl side chain and two oxygen atoms in the spiro ring (5,8-dioxa).
  • Molecular Formula : C₁₂H₂₁BrO₂; Molecular Weight: 277.20 g/mol .
  • Applications : The dioxa ring system and bromoethyl group may enhance solubility and reactivity in polar solvents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Ketone Position Notable Applications References
7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one C₈H₁₁BrO₃ 235.08 Bromomethyl 2 Electrophilic alkylation agent
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one C₈H₁₂O₃ 156.18 Hydroxymethyl 2 Precursor for brominated analogs
6-Oxaspiro[3.4]octan-2-one C₇H₁₀O₂ 126.16 None 2 Heterocyclic building block
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one HCl C₈H₁₄ClNO₂ 211.69 Aminomethyl 7 Nucleophilic intermediate
2-(2-Bromoethyl)-6-butyl-5,8-dioxaspiro[3.4]octane C₁₂H₂₁BrO₂ 277.20 Bromoethyl N/A (dioxa ring) Solubility-enhanced synthon

Key Findings and Implications

  • Reactivity Trends : Bromomethyl derivatives exhibit superior electrophilicity compared to hydroxymethyl or methyl analogs, making them preferred for cross-coupling reactions .
  • Structural Flexibility : Spiro[3.4]octane frameworks with oxygen atoms (e.g., dioxa systems) show increased polarity, influencing solubility and interaction with biological targets .
  • Synthetic Utility : The bromo analog’s leaving group capability positions it as a critical intermediate in constructing complex molecules, such as kinase inhibitors or antiviral agents .

Biological Activity

7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The compound's molecular formula is C₇H₁₂BrO₂, and its structure includes a bromomethyl group, which is known to enhance reactivity and biological interaction profiles compared to similar compounds.

The compound's spirocyclic structure contributes to its chemical reactivity, making it a versatile building block in organic synthesis. The presence of the bromomethyl group allows for various substitution reactions, which can lead to the formation of biologically active derivatives.

PropertyValue
Molecular Formula C₇H₁₂BrO₂
Molecular Weight 202.07 g/mol
CAS Number 123456-78-9 (hypothetical)

Preliminary studies suggest that 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one may interact with specific biological targets, including enzymes and receptors. The mechanism of action likely involves the formation of hydrogen bonds and other interactions that influence enzymatic activity and receptor signaling pathways.

Biological Activity Overview

Research indicates that compounds structurally similar to 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Studies have shown that spirocyclic compounds can possess significant antimicrobial properties. For instance, a study on related oxaspiro compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one may also exhibit similar activity.

Anticancer Potential

The compound's ability to inhibit cell proliferation in cancer cell lines has been explored. In vitro assays indicated that derivatives of spirocyclic compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of spirocyclic compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for some derivatives, indicating potential for further development as antimicrobial agents .
  • Cancer Cell Line Studies : A research article highlighted the impact of spirocyclic compounds on human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM for various analogs .

Q & A

Q. What are the key considerations for synthesizing 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one in a laboratory setting?

Answer: Synthesis of this spirocyclic compound requires careful optimization of reaction parameters:

  • Reagent Selection : Use bromomethylating agents (e.g., NBS or DBB) under inert conditions to prevent undesired ring-opening.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF or THF) enhance solubility while stabilizing intermediates.
  • Temperature Control : Maintain low temperatures (0–5°C) during bromomethylation to suppress side reactions.
  • Catalyst Use : Lewis acids like ZnBr₂ may accelerate spirocyclic ring formation .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one?

Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies sp³-hybridized carbons and bromomethyl group splitting patterns.
  • X-ray Diffraction (XRD) : Resolves spatial arrangement of the spirocyclic core.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and bromine isotope patterns.
  • IR Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How does the bromomethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The bromomethyl group acts as a potent leaving group due to:

  • Electronegativity : Bromine’s electron-withdrawing effect polarizes the C-Br bond, facilitating SN₂ mechanisms.
  • Steric Accessibility : The spirocyclic scaffold positions the bromomethyl group for backside attack.
  • Solvent Effects : Polar solvents stabilize transition states, accelerating substitution kinetics .

Advanced Research Questions

Q. What strategies can optimize the yield of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-2-one while minimizing ring-opening side reactions?

Answer: Optimization strategies include:

  • Design of Experiments (DOE) : Systematically vary temperature, stoichiometry, and solvent to identify robust conditions.
  • Additive Screening : Use crown ethers to stabilize intermediates and reduce ring strain.
  • Kinetic Monitoring : In-situ FTIR or Raman tracks reaction progress to halt at peak yield .

Q. How should researchers resolve contradictions between theoretical predictions and experimental observations in the compound's stability studies?

Answer: Address discrepancies through:

  • Method Validation : Replicate experiments across labs to rule out instrumental error.
  • Degradation Analysis : Use LC-MS to identify hydrolytic byproducts (e.g., lactone ring opening).
  • Environmental Controls : Stabilize samples under nitrogen or at low temperatures to mitigate thermal/oxidative degradation .

Q. What computational approaches are suitable for modeling the stereoelectronic effects of the spirocyclic system in this compound?

Answer: Advanced modeling techniques include:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational stability.
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzyme active sites) for drug design applications .

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